3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c25-22(26)13-21(15-9-11-28-12-10-15)24-23(27)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQALENYTABBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound is an alanine derivative, which suggests that it may interact with biological systems in a similar manner to alanine. Alanine is a non-essential amino acid that plays a key role in the metabolism of glucose and organic acids.
Biochemical Pathways
Given its structural similarity to alanine, it may be involved in pathways related to protein synthesis and metabolism. Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage.
Biological Activity
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid, commonly referred to as Fmoc-Oxan, is a synthetic compound notable for its potential applications in pharmaceutical chemistry and drug design. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal. This article explores the biological activity of Fmoc-Oxan, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
Fmoc-Oxan has the following chemical properties:
- Molecular Formula : C25H23O4N
- Molecular Weight : 401.45 g/mol
- CAS Number : 507472-28-8
- InChI Key : QDIMUVCWIVIKLY-HSZRJFAPSA-N
The structure includes an oxane ring, which contributes to its unique biological interactions.
1. Target Interaction
Fmoc-Oxan exhibits significant biological activity through interactions with various molecular targets. Preliminary studies indicate that it may influence:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering biochemical processes.
- Receptor Modulation : Fmoc-Oxan may act on neurotransmitter receptors, affecting signaling pathways associated with mood regulation and cognitive functions.
2. Cellular Effects
Research indicates that Fmoc-Oxan can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. This is particularly relevant in the context of cancer therapy, where targeted compounds are crucial for minimizing side effects while maximizing therapeutic efficacy.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of Fmoc-Oxan derivatives. The findings revealed that certain derivatives exhibited cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. The study concluded that modifications to the oxane ring could enhance potency and selectivity against cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Fmoc-Oxan | MCF-7 | 12.5 |
| Fmoc-Derivative A | MCF-7 | 5.0 |
| Fmoc-Derivative B | MCF-7 | 3.2 |
Case Study 2: Neuroprotective Effects
Another research article investigated the neuroprotective effects of Fmoc-Oxan in models of neurodegeneration. The results indicated that Fmoc-Oxan significantly reduced oxidative stress markers and improved neuronal survival rates when administered prior to neurotoxic exposure.
Pharmacological Applications
Fmoc-Oxan's unique structure makes it suitable for various pharmacological applications:
- Peptide Synthesis : As an Fmoc-protected amino acid, it serves as a building block in peptide synthesis, facilitating the creation of complex peptides for therapeutic use.
- Drug Development : Its ability to modulate biological pathways positions it as a candidate for developing drugs targeting metabolic disorders and cancers.
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The table below compares the target compound with analogs differing in substituents at the 3-position of the propanoic acid backbone:
Key Observations
Halogenated analogs (e.g., 4-fluorobenzyl) balance hydrophobicity and metabolic stability .
Biological Activity: Analogs with cyclohexylmethyl or imidazole substituents (e.g., ) show antiviral activity, suggesting substituent-dependent target binding . No direct activity data exists for the oxan-4-yl analog, but its conformational rigidity may optimize interactions with biological targets.
Synthetic Accessibility: Fmoc-protected analogs are synthesized via Fmoc-Cl coupling to amino acids (e.g., –5), with yields >85% in optimized procedures . The oxan-4-yl group may require specialized amine precursors, increasing synthesis complexity compared to aromatic analogs.
Q & A
Q. What are the recommended methods for synthesizing 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid, and what reaction conditions optimize yield and purity?
The synthesis typically involves multi-step protocols, including Fmoc (fluorenylmethoxycarbonyl) protection of the amino group and coupling reactions. Key steps include:
- Amino Protection : Use of Fmoc chloride or activated esters under anhydrous conditions (e.g., dichloromethane or dimethylformamide as solvents) at 0–25°C for 2–6 hours .
- Oxan-4-yl Incorporation : Alkylation or nucleophilic substitution reactions, optimized at controlled pH (7–9) to minimize racemization .
- Purification : Reverse-phase HPLC or silica gel chromatography to isolate the product (>95% purity). Yield optimization requires inert atmospheres (e.g., nitrogen) and moisture control .
Q. How should researchers handle and store this compound to ensure stability and prevent degradation?
- Handling : Use gloves, lab coats, and eye protection to avoid skin/eye contact (GHS Category 2A/2 for irritation) . Work under fume hoods to prevent inhalation of dust/aerosols (OSHA HCS H335) .
- Storage : Store at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis of the Fmoc group .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
- NMR Spectroscopy : Confirm stereochemistry (e.g., H, C) and oxan-4-yl substitution patterns .
- Mass Spectrometry (HRMS) : Validate molecular weight (CHNO; MW 395.46 g/mol) .
- HPLC : Assess purity (>98%) using C18 columns with UV detection (254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields when using different coupling reagents during solid-phase peptide synthesis with this compound?
Yield discrepancies often arise from reagent reactivity and steric hindrance from the oxan-4-yl group. Methodological recommendations include:
- Reagent Screening : Compare HATU, HBTU, and DIC/Oxyma Pure for coupling efficiency under identical conditions (e.g., DMF, 25°C).
- Kinetic Analysis : Monitor reaction progress via LC-MS to identify optimal coupling times (typically 1–4 hours) .
- Statistical Design : Use factorial experiments (e.g., DoE) to evaluate interactions between solvent polarity, temperature, and reagent choice .
Q. What strategies are effective for analyzing the stereochemical integrity of this compound during peptide elongation?
- Chiral HPLC : Employ Chirobiotic T columns with isocratic elution (e.g., hexane:isopropanol 80:20) to detect enantiomeric excess (>99%) .
- Circular Dichroism (CD) : Track conformational changes in peptide backbones linked to the oxan-4-yl group .
- X-ray Crystallography : Resolve absolute configuration in crystalline derivatives .
Q. How does the oxan-4-yl substituent influence the compound’s reactivity compared to other cyclic ether derivatives (e.g., tetrahydrofuran or tetrahydropyran analogs)?
- Steric Effects : The oxan-4-yl group’s chair conformation reduces steric hindrance during coupling, enhancing reaction rates by ~20% compared to bulkier tetrahydropyran derivatives .
- Electronic Effects : The ether oxygen’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in peptide bond formation .
Q. What methodologies are recommended for assessing the compound’s potential as a building block in constrained peptide design?
- Conformational Analysis : Use NMR NOE experiments to evaluate restricted rotation around the oxan-4-yl-propanoic acid bond .
- Biological Assays : Test protease resistance and cell permeability in vitro (e.g., Caco-2 monolayers) to benchmark against non-constrained analogs .
- Molecular Dynamics (MD) : Simulate peptide folding energetics with and without the oxan-4-yl moiety .
Q. How can researchers mitigate unexpected byproduct formation during deprotection of the Fmoc group under basic conditions?
- Deprotection Optimization : Use 20% piperidine in DMF (v/v) for 10–20 minutes, monitoring by TLC to minimize over-exposure and β-elimination side reactions .
- Byproduct Identification : Characterize impurities via LC-MS/MS and adjust pH (8–9) to suppress diketopiperazine formation .
- Alternative Bases : Test morpholine or DBU for milder deprotection in heat-sensitive applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
